molecular formula C22H20BrN5O B2379466 N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1113106-79-8

N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2379466
CAS No.: 1113106-79-8
M. Wt: 450.34
InChI Key: UMLRDWKXZYBTBZ-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-methylphenyl group. The triazolo-pyridazine scaffold is fused with a propanamide side chain linked to a 4-bromobenzyl group. The presence of bromine on the benzyl group may enhance lipophilicity and influence binding interactions in biological systems, while the 4-methylphenyl substituent on the pyridazine ring could modulate electronic and steric properties .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O/c1-15-2-6-17(7-3-15)19-10-11-20-25-26-21(28(20)27-19)12-13-22(29)24-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLRDWKXZYBTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the construction of the thiazole ring. Common reagents used in these reactions include fluorobenzoyl chloride, piperidine, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer activities. For instance, derivatives of triazoles have been shown to possess cytotoxic effects against various cancer cell lines, including breast and colon cancers. Studies have demonstrated that the introduction of specific substituents can enhance these effects by modulating the compound's interaction with cellular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

The structure of N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide suggests potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of nitrogen heterocycles is often linked to enhanced antibacterial activity .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of triazole-containing compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The design of this compound could be optimized for such effects through structural modifications .

Synthesis and Evaluation

In a study focused on synthesizing novel triazole derivatives, researchers evaluated the biological activity of several compounds similar to this compound. The synthesized compounds were tested for their anticancer and antibacterial activities using standard assays. Results indicated that certain derivatives exhibited potent activity against cancer cell lines while also demonstrating significant antibacterial properties .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with proteins involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolo-pyridazine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N-[(4-Bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylphenyl (C6), 4-bromobenzyl Not explicitly reported (inference: kinase/antimicrobial)
N-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (894063-52-6) [1,2,4]Triazolo[4,3-b]pyridazine 3-Phenyl (C6), furan-2-carboxamide Potential kinase inhibition
2-Methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide (894064-82-5) [1,2,4]Triazolo[4,3-b]pyridazine 4-Phenyl (C6), 2-methylpropanamide Likely altered solubility vs. bromo analog
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) [1,2,4]Triazolo[4,3-b]pyridazine 4-Phenyl (C6), acetamide Simplified side chain for SAR studies
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (1204296-37-6) [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl (C3), ethanamine Higher polarity due to methoxy group

Key Findings :

Furan-2-carboxamide derivatives (e.g., 894063-52-6) may exhibit distinct electronic profiles due to the oxygen-rich furan ring, which could improve hydrogen-bonding interactions in biological targets .

Physicochemical Properties: The bromine atom in the target compound increases molecular weight (~450–500 g/mol estimated) compared to non-halogenated analogs (e.g., 285.3 g/mol for 1204296-37-6) . This may reduce aqueous solubility but improve membrane permeability. Methoxy groups (e.g., 1204296-37-6) enhance polarity, favoring solubility in polar solvents, whereas 4-methylphenyl groups (target compound) contribute to hydrophobicity .

Structural Diversity and SAR :

  • The propanamide linker in the target compound provides conformational flexibility, which could optimize binding compared to rigid analogs like ethanamine derivatives .
  • Derivatives with pyrazolylpyridazine cores (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine) exhibit distinct electronic properties due to the pyrazole ring, highlighting the importance of heterocycle selection in activity .

Research Implications and Gaps

  • Future studies should evaluate its potency against kinase targets or microbial strains.
  • Synthetic Optimization : The propanamide side chain could be modified with other halogenated or polar groups (e.g., fluoro, hydroxyl) to balance solubility and activity .
  • Crystallographic Analysis : SHELX-based refinements (as in ) could resolve the target compound’s 3D structure to guide rational drug design.

Biological Activity

N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl moiety and a triazolopyridazine framework. The molecular formula is C21H22BrN5C_{21}H_{22}BrN_5 with a molecular weight of approximately 518.4 g/mol. Its structural components suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary screening has indicated that derivatives of the triazole class exhibit notable antimicrobial properties. The compound may inhibit the growth of various bacterial strains and fungi, making it a potential candidate for treating infections caused by resistant pathogens .
  • Antitumor Properties : Triazole derivatives have been shown to possess significant anticancer activity. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis suggests its potential as an antitumor agent .
  • Anti-inflammatory Effects : Some studies have pointed to the anti-inflammatory properties of similar compounds, indicating that this compound may also exert effects by inhibiting pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring can enhance the compound's potency against specific biological targets.
  • Triazole Ring Contribution : The triazole moiety plays a critical role in binding interactions with enzymes or receptors, influencing the overall efficacy of the compound.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various triazole derivatives against gram-positive and gram-negative bacteria using the disc diffusion method. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that compounds similar to this compound could induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. These findings support further exploration into its use as an anticancer therapeutic .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production

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